N-[1-[3-(3-but-3-ynyldiazirin-3-yl)propanoyl]piperidin-4-yl]-2-methylfuran-3-carboxamide
Description
N-[1-[3-(3-but-3-ynyldiazirin-3-yl)propanoyl]piperidin-4-yl]-2-methylfuran-3-carboxamide is a complex organic compound that features a diazirine group, a piperidine ring, and a furan ring
Properties
IUPAC Name |
N-[1-[3-(3-but-3-ynyldiazirin-3-yl)propanoyl]piperidin-4-yl]-2-methylfuran-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3/c1-3-4-9-19(21-22-19)10-5-17(24)23-11-6-15(7-12-23)20-18(25)16-8-13-26-14(16)2/h1,8,13,15H,4-7,9-12H2,2H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMENAAKDNJYJQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NC2CCN(CC2)C(=O)CCC3(N=N3)CCC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-[3-(3-but-3-ynyldiazirin-3-yl)propanoyl]piperidin-4-yl]-2-methylfuran-3-carboxamide typically involves multiple steps:
Formation of the diazirine group: This step involves the synthesis of the diazirine moiety, which can be achieved through the reaction of an alkyne with a diazirine precursor under UV light to form a reactive carbene intermediate.
Attachment of the piperidine ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where the diazirine intermediate reacts with a piperidine derivative.
Incorporation of the furan ring: The furan ring is attached via a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for the diazirine formation and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[1-[3-(3-but-3-ynyldiazirin-3-yl)propanoyl]piperidin-4-yl]-2-methylfuran-3-carboxamide can undergo several types of chemical reactions:
Oxidation: The furan ring can be oxidized to form various furan derivatives.
Reduction: The diazirine group can be reduced to form amines.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized furan derivatives.
Reduction: Amines derived from the reduction of the diazirine group.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
N-[1-[3-(3-but-3-ynyldiazirin-3-yl)propanoyl]piperidin-4-yl]-2-methylfuran-3-carboxamide has several applications in scientific research:
Chemical Biology: Used as a photo-crosslinking agent to study protein-protein and protein-ligand interactions.
Biochemistry: Helps in identifying ligand-binding sites in proteins.
Medicine: Potential use in drug discovery and development, particularly in the design of photoaffinity labels.
Industry: Can be used in the development of new materials with specific binding properties.
Mechanism of Action
The compound exerts its effects primarily through the diazirine group, which can be activated by UV light to form a highly reactive carbene intermediate. This intermediate can covalently bond with nearby amino acid residues in proteins, allowing for the identification of protein-protein or protein-ligand interactions. The piperidine and furan rings provide structural stability and specificity to the compound’s interactions.
Comparison with Similar Compounds
Similar Compounds
- 3-[3-(but-3-yn-1-yl)-3H-diazirin-3-yl]propanoic acid
- 2-(3-But-3-ynyl-3H-diazirin-3-yl)-ethanol
- But-3-yn-1-ylbenzene
Uniqueness
N-[1-[3-(3-but-3-ynyldiazirin-3-yl)propanoyl]piperidin-4-yl]-2-methylfuran-3-carboxamide is unique due to its combination of a diazirine group, a piperidine ring, and a furan ring. This combination allows for versatile applications in chemical biology and biochemistry, particularly in the study of complex biological interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
